molecular formula C28H29N5O4 B8421844 tert-butyl 4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidine-1-carboxylate

tert-butyl 4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidine-1-carboxylate

Cat. No. B8421844
M. Wt: 499.6 g/mol
InChI Key: PADWVENHVUMDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053438B2

Procedure details

To a 350 mL pressure vial is added tert-butyl 4-(3-fluoropyrazin-2-yl)piperidine-1-carboxylate (200 mg, 0.711 mmol), Cs2CO3 (417 mg, 1.280 mmol), and (1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone (305 mg, 1.280 mmol) and N-methylpyrrolidinone (1.3 mL). The reaction was heated in the microwave at 150° C. 1 h. The reaction was added to a flask containing H2O (20 mL) with rapid stirring. The resulting slurry was filtered and the solid filter cake washed with H2O (3×5 mL). The solid was purified by ISCO (40 g SiO2, 0-20% MeOH/CH2Cl2) to give tert-butyl 4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidine-1-carboxylate as a brown solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([CH:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1.C([O-])([O-])=O.[Cs+].[Cs+].[NH:27]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=2[N:29]=[C:28]1[C:36]([C:38]1[CH:43]=[CH:42][C:41]([OH:44])=[CH:40][CH:39]=1)=[O:37].CN1CCCC1=O>O>[NH:27]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=2[N:29]=[C:28]1[C:36]([C:38]1[CH:43]=[CH:42][C:41]([O:44][C:2]2[C:3]([CH:8]3[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]3)=[N:4][CH:5]=[CH:6][N:7]=2)=[CH:40][CH:39]=1)=[O:37] |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C(=NC=CN1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Cs2CO3
Quantity
417 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
305 mg
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O
Name
Quantity
1.3 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction was added to a flask
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
FILTRATION
Type
FILTRATION
Details
the solid filter cake
WASH
Type
WASH
Details
washed with H2O (3×5 mL)
CUSTOM
Type
CUSTOM
Details
The solid was purified by ISCO (40 g SiO2, 0-20% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(OC=1C(=NC=CN1)C1CCN(CC1)C(=O)OC(C)(C)C)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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